(4-Fluoropyridin-3-YL)methanamine
Description
Significance of Pyridine (B92270) Derivatives in Organic Chemistry
Pyridine, a heterocyclic aromatic organic compound, is a cornerstone of organic chemistry. nii.ac.jp Its six-membered ring, containing five carbon atoms and one nitrogen atom, imparts it with distinct basicity and reactivity. nii.ac.jp Pyridine and its derivatives are not only fundamental reagents and solvents in synthetic chemistry but are also integral components of numerous natural products, including vitamins and alkaloids. rsc.org Their stable yet reactive nature allows them to serve as versatile scaffolds in the development of pharmaceuticals and agrochemicals. rsc.orgnih.gov The pyridine nucleus can be found in a wide array of biologically active compounds, highlighting its importance in medicinal chemistry. rsc.org
Role of Fluorine Substitution in Pyridine Chemistry
The introduction of fluorine atoms into organic molecules, a process known as fluorination, can dramatically alter their physicochemical properties. chemscene.com Fluorine is the most electronegative element, and its substitution onto a pyridine ring can significantly impact the molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. chemscene.com The high reactivity of fluoropyridines compared to their chloro- or bromo- counterparts in nucleophilic aromatic substitution (SNAr) reactions makes them valuable intermediates in synthesis. bldpharm.com This enhanced reactivity, driven by the strong electron-withdrawing nature of fluorine, facilitates the construction of complex molecular architectures. bldpharm.com
Overview of Pyridylmethanamines as Chemical Building Blocks
Pyridylmethanamines, which feature an aminomethyl group (-CH₂NH₂) attached to a pyridine ring, are crucial building blocks in organic synthesis. The primary amine functionality provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of the pyridyl moiety into larger molecules. This versatility makes them sought-after starting materials in the synthesis of a wide range of compounds, particularly in the realm of drug discovery where the pyridine scaffold is a common feature in bioactive molecules. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
1060809-17-7 |
|---|---|
Molecular Formula |
C6H7FN2 |
Molecular Weight |
126.13 g/mol |
IUPAC Name |
(4-fluoropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H7FN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H,3,8H2 |
InChI Key |
QCKPTRKQUJYMDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1F)CN |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4 Fluoropyridin 3 Yl Methanamine
Reactivity of the Primary Amine Functional Group
The primary amine of (4-Fluoropyridin-3-YL)methanamine is a nucleophilic center and can participate in a variety of classical amine reactions. These transformations are fundamental in the synthesis of more complex molecules.
Acylation Reactions
The primary amine can be readily acylated to form the corresponding amides. This reaction is typically achieved by treating the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base is required to neutralize the acidic byproduct of the reaction. Acyl-1,4-dihydropyridines have also emerged as effective acylation reagents. mdpi.com
Table 1: Representative Acylation Reaction
| Reactant | Reagent | Product |
| This compound | Acetyl chloride | N-((4-fluoropyridin-3-yl)methyl)acetamide |
| This compound | Acetic anhydride | N-((4-fluoropyridin-3-yl)methyl)acetamide |
Alkylation Reactions
Alkylation of the primary amine can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. youtube.com The reaction with alkyl halides is a common method, though over-alkylation can be a significant issue due to the increasing nucleophilicity of the alkylated products. youtube.com To control the degree of alkylation, reductive amination is often a more effective strategy. A patent describes a method for the N-alkylation of aminopyridines using a heterogeneous catalyst, which offers high activity and selectivity. google.com Recent methods also include visible-light-mediated α-amino alkylation of imines. rsc.org
Table 2: Representative Alkylation Reaction
| Reactant | Reagent | Product |
| This compound | Methyl iodide | 1-(4-Fluoropyridin-3-yl)-N-methylmethanamine |
| This compound | Benzaldehyde, NaBH4 | N-Benzyl-1-(4-fluoropyridin-3-yl)methanamine |
Carbonyl Additions (e.g., Mannich, Ugi Reactions)
The primary amine of this compound can participate in multicomponent reactions, which are highly efficient for building molecular complexity.
The Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. In this case, this compound can react with an aldehyde and a ketone to form a β-amino carbonyl compound, known as a Mannich base. Asymmetric Mannich reactions can be achieved with high diastereoselectivity using appropriate catalysts. rsc.org
The Ugi reaction is a four-component reaction that combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.org This reaction is known for its high atom economy and the ability to generate diverse molecular scaffolds in a single step. wikipedia.orgnih.gov The use of this compound in an Ugi reaction would lead to the formation of a complex peptidomimetic structure. organic-chemistry.org The reaction is typically exothermic and proceeds quickly in polar, aprotic solvents. wikipedia.org
Table 3: Representative Ugi Reaction
| Amine Component | Aldehyde/Ketone | Isocyanide | Carboxylic Acid | Product |
| This compound | Acetone | tert-Butyl isocyanide | Acetic acid | 2-(tert-butylamino)-N-((4-fluoropyridin-3-yl)methyl)-2-methylpropanamide |
Formation of Ureas and Carboxamides
The reaction of the primary amine with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of ureas. Similarly, reaction with chloroformates followed by another amine would also yield ureas. Carboxamides can be synthesized through the reaction of the amine with a carboxylic acid, typically in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Table 4: Representative Urea and Carboxamide Formation
| Reactant | Reagent | Product |
| This compound | Phenyl isocyanate | 1-((4-Fluoropyridin-3-yl)methyl)-3-phenylurea |
| This compound | Benzoic acid, EDC | N-((4-Fluoropyridin-3-yl)methyl)benzamide |
Transformations Involving the Fluoropyridine Ring
The fluorine atom on the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution, a key reaction for modifying the pyridine core.
Nucleophilic Aromatic Substitution of Fluorine
The electron-withdrawing nature of the pyridine nitrogen atom and the fluorine atom itself activates the 4-position of the pyridine ring towards nucleophilic attack. Fluorine is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. reddit.com The reaction of 4-fluoropyridine (B1266222) with nucleophiles is a common method for the synthesis of 4-substituted pyridines. nii.ac.jp Research has shown that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the higher reactivity of fluoropyridines in SNAr reactions. nih.govacs.org
A variety of nucleophiles can be used to displace the fluorine atom, including alkoxides, thiolates, and amines. This reaction provides a versatile route to a wide range of 4-substituted pyridine derivatives. For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride (B91410) anion via nucleophilic aromatic substitution. mdpi.comresearchgate.net
Table 5: Representative Nucleophilic Aromatic Substitution Reactions
| Reactant | Nucleophile | Product |
| This compound | Sodium methoxide | (4-Methoxypyridin-3-yl)methanamine |
| This compound | Morpholine | (4-Morpholinopyridin-3-yl)methanamine |
| This compound | Sodium thiophenolate | (4-(Phenylthio)pyridin-3-yl)methanamine |
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system, which generally exhibits low reactivity towards electrophilic aromatic substitution (EAS) compared to benzene. The presence of the electronegative nitrogen atom deactivates the ring, particularly at the C-2, C-4, and C-6 positions. In the case of this compound, the substituents on the pyridine ring further influence its reactivity. The fluorine atom at the C-4 position is a deactivating group due to its inductive electron-withdrawing effect, while the aminomethyl group at the C-3 position is an activating group.
Under strongly acidic conditions, typically required for many EAS reactions such as nitration, the pyridine nitrogen is protonated. This protonation converts the pyridine into a pyridinium (B92312) ion, which is even more strongly deactivated towards electrophilic attack. rsc.org Theoretical studies on the nitration of pyridine and pyridine-N-oxide with the nitronium ion (NO₂⁺) indicate that while the reactions have low activation energies, the acidic medium required for the reaction converts pyridine into the highly deactivated protonated form. rsc.org
Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Chan-Lam)
This compound, as a primary amine, is a suitable substrate for various cross-coupling reactions that form carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination and the Chan-Lam coupling are prominent examples of such transformations, widely used in medicinal chemistry to synthesize aryl amines. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, with a broad substrate scope and tolerance for various functional groups. wikipedia.org For this compound, this reaction would involve its coupling with an aryl halide (Ar-X, where X = I, Br, Cl) or an aryl triflate (Ar-OTf) to furnish the corresponding N-aryl derivative.
A generalized reaction scheme is presented below:
Scheme 1: Generalized Buchwald-Hartwig Amination of this compound
| Component | Example | Role |
| Amine | This compound | Nucleophilic partner |
| Aryl Partner | Aryl halide (e.g., Bromobenzene) or Aryl triflate | Electrophilic partner |
| Catalyst | Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Facilitates the C-N bond formation |
| Ligand | Phosphine ligand (e.g., XPhos, BINAP) | Stabilizes and activates the catalyst |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) | Deprotonates the amine |
| Solvent | Aprotic solvent (e.g., Toluene, Dioxane) | Reaction medium |
Chan-Lam Coupling
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a C-N bond between an amine and an aryl boronic acid. organic-chemistry.orgnih.gov A key advantage of this reaction is that it can often be carried out under milder conditions, sometimes even in air at room temperature. organic-chemistry.org this compound can be coupled with various aryl boronic acids to yield N-arylated products.
A generalized reaction scheme is as follows:
Scheme 2: Generalized Chan-Lam Coupling of this compound
| Component | Example | Role |
| Amine | This compound | Nucleophilic partner |
| Aryl Partner | Aryl boronic acid (e.g., Phenylboronic acid) | Electrophilic partner |
| Catalyst | Copper(II) salt (e.g., Cu(OAc)₂) | Facilitates the C-N bond formation |
| Base | Often a mild base (e.g., Pyridine, Et₃N) | Can act as a ligand and base |
| Solvent | Dichloromethane (DCM), Methanol (MeOH) | Reaction medium |
| Oxidant | Often atmospheric oxygen | Regenerates the active copper catalyst |
Oxidation and Reduction Chemistry
Oxidation of the Amine Moiety (e.g., N-oxide formation)
The nitrogen atoms in this compound, both on the pyridine ring and in the primary amine, are susceptible to oxidation. The oxidation of the pyridine nitrogen to a pyridine N-oxide is a common transformation. arkat-usa.org Pyridine N-oxides are valuable intermediates in organic synthesis as the N-oxide functionality alters the reactivity of the pyridine ring. semanticscholar.orgwikipedia.org
Oxidation of the pyridine ring can be achieved using various oxidizing agents, such as hydrogen peroxide in acetic acid or with a methyltrioxorhenium (MTO) catalyst, and m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org In molecules containing multiple amine functionalities, selective N-oxidation of the heteroaromatic ring in the presence of more basic aliphatic amines can be achieved. This is often accomplished through an in situ protonation strategy where the more basic aliphatic amine is protonated and thus protected from oxidation, allowing the less basic pyridine nitrogen to be oxidized. nih.gov
A potential oxidation reaction of this compound to its corresponding N-oxide is shown below:
Scheme 3: N-Oxidation of this compound
| Reagent | Conditions | Product |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | This compound N-oxide |
| Hydrogen Peroxide / Acetic Acid | Heat | This compound N-oxide |
Reduction of the Pyridine Ring (if applicable)
The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative. The catalytic hydrogenation of fluoropyridines is a viable method to access fluorinated piperidines, which are important structural motifs in medicinal chemistry. nih.gov
Various catalytic systems can be employed for this transformation. For instance, palladium on carbon (Pd/C) has been used for the chemoselective reduction of fluoropyridines. acs.org Rhodium-based catalysts have also been shown to be effective in the dearomatization-hydrogenation of fluoropyridines, leading to all-cis-(multi)fluorinated piperidines. springernature.comnih.gov The reaction typically requires a hydrogen source and a suitable catalyst under specific temperature and pressure conditions.
The reduction of this compound would yield ((4-Fluoropiperidin-3-yl))methanamine.
Scheme 4: Reduction of the Pyridine Ring
| Catalyst | Hydrogen Source | Solvent | Product |
| Palladium on Carbon (Pd/C) | H₂ gas | Methanol (MeOH), Acetic Acid | ((4-Fluoropiperidin-3-yl))methanamine |
| Platinum(IV) oxide (PtO₂) | H₂ gas | Acetic Acid | ((4-Fluoropiperidin-3-yl))methanamine researchgate.net |
| Rhodium-carbene complex | H₂, Pinacol borane (B79455) (HBpin) | Tetrahydrofuran (THF) | ((4-Fluoropiperidin-3-yl))methanamine springernature.comnih.gov |
Derivatization for Library Synthesis
This compound is a valuable building block for the synthesis of compound libraries in drug discovery. nih.govnih.gov Its primary amine functionality serves as a versatile handle for a wide range of chemical transformations, allowing for the rapid generation of a diverse set of derivatives. This approach, often referred to as combinatorial chemistry, is crucial for exploring structure-activity relationships (SAR) and identifying new lead compounds. iipseries.org
The primary amine can readily undergo reactions such as acylation with various carboxylic acids, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, and ureas, respectively. It can also participate in reductive amination with a wide array of aldehydes and ketones to generate secondary amines. Each of these reactions can be performed with a large set of diverse building blocks, leading to the creation of extensive compound libraries.
The following scheme illustrates a general approach to library synthesis starting from this compound:
Scheme 5: General Derivatization for Library Synthesis
| Reaction Type | Reagent Class (R-X) | Resulting Linkage |
| Acylation | Carboxylic acids (R-COOH) / Acid chlorides (R-COCl) | Amide |
| Sulfonylation | Sulfonyl chlorides (R-SO₂Cl) | Sulfonamide |
| Urea Formation | Isocyanates (R-NCO) | Urea |
| Reductive Amination | Aldehydes (R-CHO) / Ketones (R₂C=O) | Secondary Amine |
Strategic Utility of 4 Fluoropyridin 3 Yl Methanamine As a Synthetic Building Block
Incorporation into Complex Heterocyclic Systems
The presence of both a primary amine and a reactive pyridine (B92270) ring makes (4-Fluoropyridin-3-YL)methanamine a valuable precursor for the synthesis of complex heterocyclic systems. The aminomethyl group can act as a nucleophile or be transformed into other functional groups, while the fluorinated pyridine ring can participate in various cycloaddition and cyclization reactions.
While specific examples detailing the use of this compound in the construction of fused-ring systems are limited in publicly available literature, the reactivity of analogous aminomethylpyridine derivatives suggests its potential in several classic and modern synthetic strategies. One of the most prominent methods for the synthesis of fused nitrogen-containing heterocycles is the Pictet-Spengler reaction. wikipedia.orgarkat-usa.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgnrochemistry.com Although this compound is not a β-arylethylamine, its aminomethyl group can participate in similar cyclization reactions with suitable bifunctional reagents to form fused pyridopyrimidines or other related systems. For instance, reaction with β-ketoesters or their equivalents could lead to the formation of fused dihydropyridine (B1217469) rings.
Another potential route to fused systems is through aza-Diels-Alder reactions. rsc.orgbangor.ac.ukresearchgate.net The fluorinated pyridine ring, being electron-deficient, can act as a dienophile in reactions with various dienes. Alternatively, the aminomethyl group could be transformed into a part of a 1-azadiene system, which could then undergo a [4+2] cycloaddition with a suitable dienophile to construct a new fused ring. The synthesis of pyridoxine-derived fused aminooxazoles, aminoimidazoles, and aminopyrroles demonstrates the utility of manipulating aminomethyl and hydroxyl groups on a pyridine ring to build fused heterocyclic systems. nih.gov
The general conditions for such transformations often involve the use of acid or base catalysts and can be performed under a range of temperatures. The choice of solvent and catalyst is crucial for controlling the regioselectivity and yield of the desired fused product.
Table 1: Potential Reactions for Fused-Ring Synthesis
| Reaction Type | Potential Reactant for this compound | Potential Fused Product |
|---|---|---|
| Pictet-Spengler type | Dicarbonyl compounds | Fused pyridopyrimidines |
The construction of bridged and spirocyclic frameworks containing the (4-fluoropyridin-3-yl) moiety represents a significant synthetic challenge and an opportunity to generate novel three-dimensional molecular architectures. While direct examples involving this compound are scarce, the principles of intramolecular cyclization and cycloaddition reactions can be applied.
For the assembly of bridged frameworks, the aminomethyl group could be tethered to another reactive site on a separate molecule, followed by an intramolecular cyclization that spans across the pyridine ring. This approach often requires multi-step sequences to prepare the necessary precursors.
Spirocyclic compounds, which contain two rings sharing a single atom, could be synthesized from this compound through reactions that form a new ring at the 3-position of the pyridine. whiterose.ac.uk For example, a multi-component reaction involving an isatin, a secondary amino acid, and an appropriate dipolarophile can lead to the formation of spirocyclic pyrrolidines. nih.gov In such a scenario, the aminomethyl group of this compound could be modified to participate as the amine component. The synthesis of spirocyclic azetidines from cyclic carboxylic acids provides a two-step method that could potentially be adapted. nih.gov
Table 2: Strategies for Bridged and Spirocyclic Synthesis
| Framework Type | Synthetic Strategy | Key Intermediate/Reaction |
|---|---|---|
| Bridged | Intramolecular Cyclization | Tethered precursor with multiple reactive sites |
Role in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govbohrium.com The aminomethyl group of this compound makes it an ideal candidate for participation in several well-known MCRs, such as the Ugi and Passerini reactions. wikipedia.orgwikipedia.org
In the Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide. wikipedia.orgorganic-chemistry.org this compound can serve as the amine component, leading to the formation of complex peptide-like structures bearing the fluoropyridine moiety. The reaction is typically fast and proceeds with high atom economy. wikipedia.org The diversity of the final products can be easily achieved by varying the other three components. nih.gov
The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganicreactions.orgorganic-chemistry.org While the primary amine of this compound is not a direct participant in the classical Passerini reaction, it could be transformed into an isocyanide, which would then be a key reactant. Alternatively, variations of the Passerini reaction exist where the amine can be incorporated.
The use of this compound in MCRs offers a rapid and efficient route to libraries of structurally diverse compounds with potential applications in medicinal chemistry and materials science.
Table 3: Potential Multicomponent Reactions
| Reaction Name | Components | Potential Product with this compound |
|---|---|---|
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide with fluoropyridine side chain |
Precursor for Advanced Organic Materials
The unique electronic properties of the fluoropyridine unit make this compound an attractive monomer for the synthesis of advanced organic materials, including polymers and ligands for coordination chemistry.
The incorporation of fluoropyridine moieties into polymers can significantly influence their properties, such as thermal stability, solubility, and electronic characteristics. researchgate.net this compound, with its primary amine functionality, can be used as a monomer in the synthesis of various types of polymers, such as polyimides and polyamides.
Polyimides containing pyridine units are known for their excellent thermal stability and mechanical properties. researchgate.net The synthesis typically involves a two-step process where the diamine monomer reacts with a dianhydride to form a poly(amic acid), which is then chemically or thermally cyclized to the final polyimide. mdpi.comacs.org The presence of the fluorine atom in the pyridine ring is expected to enhance the polymer's thermal stability and potentially its solubility in organic solvents.
Table 4: Polymer Synthesis with this compound
| Polymer Type | Co-monomer | Key Polymerization Step | Expected Property Enhancement |
|---|---|---|---|
| Polyimide | Aromatic Dianhydride | Polycondensation and Imidization | Thermal stability, solubility |
The nitrogen atom of the pyridine ring and the aminomethyl group in this compound can both act as coordination sites for metal ions, making it a valuable ligand in coordination chemistry. nsf.gov The fluorine substituent can influence the electronic properties of the pyridine ring, thereby modulating the coordination strength and the properties of the resulting metal complexes. mdpi.comnih.gov
Fluorinated pyridine ligands have been used to synthesize a variety of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgd-nb.infoacs.orgresearchgate.netnih.gov These materials have potential applications in gas storage, catalysis, and sensing. The aminomethyl group can be further functionalized to create multidentate ligands, leading to the formation of more complex and stable coordination architectures. The resulting metal complexes could exhibit interesting photoluminescent or magnetic properties. rsc.org
Table 5: this compound in Coordination Chemistry
| Material Type | Metal Ions | Potential Application |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Zn(II), Cu(II), Cd(II) | Gas storage, catalysis |
Exploration of 4 Fluoropyridin 3 Yl Methanamine and Its Derivatives As Molecular Scaffolds in Medicinal Chemistry Research
Scaffold Design Principles in Drug Discovery Research
In medicinal chemistry, a scaffold is the core structure of a molecule, which can be algorithmically or knowledge-based defined. tandfonline.com Scaffold-based drug design is a fundamental strategy that involves identifying a core molecular framework, or pharmacophore, responsible for a molecule's biological activity. biosolveit.delifechemicals.com This scaffold then serves as a template for the synthesis of new compounds with potentially improved therapeutic properties. The goal is to retain the essential binding characteristics of the pharmacophore while modifying other parts of the molecule to enhance attributes like potency, selectivity, and pharmacokinetic profiles. nih.gov
A key technique in this field is "scaffold hopping," which involves replacing the central core of a known active molecule with a structurally different one while preserving the original's biological activity. tandfonline.comslideshare.net This approach can lead to the discovery of novel intellectual property, circumventing existing patents, and potentially mitigating issues like toxicity associated with the original scaffold. biosolveit.de
The design of effective scaffolds is guided by several principles. These include considerations of synthetic accessibility, three-dimensional shape, and the ability to present functional groups in a specific spatial orientation to interact with a biological target. biosolveit.denih.gov Furthermore, the physicochemical properties of the scaffold, such as lipophilicity and basicity, are critical, as they influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The strategic incorporation of fluorine, for instance, can modulate these properties in a context-dependent manner, sometimes leading to counterintuitive effects on lipophilicity. nih.govresearchgate.net
Positional Isomerism and its Influence on Scaffold Properties
The precise placement of substituents on a molecular scaffold can have a profound impact on its physicochemical and biological properties. In the case of fluorinated pyridinylmethanamines, the position of the fluorine atom and the aminomethyl group on the pyridine (B92270) ring dictates the molecule's electronic distribution, basicity (pKa), and lipophilicity (logP). These parameters, in turn, influence how the molecule interacts with biological targets and behaves in a physiological environment.
Comparative Analysis with (6-Fluoropyridin-3-yl)methanamine
(6-Fluoropyridin-3-yl)methanamine features a fluorine atom at the 6-position of the pyridine ring. smolecule.com This substitution pattern is known to significantly influence the compound's chemical and physical properties. smolecule.com The fluorine at this position enhances the molecule's binding affinity to certain enzymes and receptors, suggesting potential applications in medicinal chemistry, particularly for neurological or metabolic pathway targets. smolecule.com
| Property | (4-Fluoropyridin-3-YL)methanamine | (6-Fluoropyridin-3-yl)methanamine |
| Molecular Formula | C₆H₇FN₂ | C₆H₇FN₂ smolecule.com |
| Molecular Weight | 126.13 g/mol | 126.13 g/mol chemscene.com |
| Boiling Point | Not specified | 201-203°C at 760 mmHg smolecule.com |
| Density | Not specified | 1.165 g/cm³ at 25°C smolecule.com |
| Predicted pKa | Not specified | 7.73±0.29 chemicalbook.com |
| Calculated logP | Not specified | 0.14 to 1.39 (Consensus: Not specified) ambeed.com |
Comparative Analysis with (3-Fluoropyridin-4-yl)methanamine
In (3-Fluoropyridin-4-yl)methanamine, the fluorine atom is situated at the 3-position, adjacent to the aminomethyl group at the 4-position. chemsrc.comalfa-chemistry.com The proximity of the electron-withdrawing fluorine to the basic aminomethyl group can influence the latter's protonation state at physiological pH.
| Property | This compound | (3-Fluoropyridin-4-yl)methanamine |
| Molecular Formula | C₆H₇FN₂ | C₆H₇FN₂ guidechem.com |
| Molecular Weight | 126.13 g/mol | 126.134 g/mol guidechem.com |
| Boiling Point | Not specified | 200.096°C at 760 mmHg guidechem.com |
| Density | Not specified | 1.18 g/cm³ guidechem.com |
| Predicted pKa | Not specified | Not specified |
| Calculated logP | Not specified | 1.37970 guidechem.com |
Comparative Analysis with (4-Fluoropyridin-2-yl)methanamine
(4-Fluoropyridin-2-yl)methanamine presents a different substitution pattern, with the aminomethyl group at the 2-position and the fluorine at the 4-position. keyorganics.net The placement of the fluorine para to the ring nitrogen is known to have a significant effect, often leading to a larger band gap compared to other isomers. nih.gov
| Property | This compound | (4-Fluoropyridin-2-yl)methanamine hydrochloride |
| Molecular Formula | C₆H₇FN₂ | C₆H₈ClFN₂ keyorganics.net |
| Molecular Weight | 126.13 g/mol | Not specified |
| Physical Form | Not specified | Not specified |
| CAS Number | Not specified | 1241725-81-4 keyorganics.net |
Comparative Analysis with (2-Fluoropyridin-3-yl)methanamine
(2-Fluoropyridin-3-yl)methanamine has the fluorine atom at the 2-position, ortho to the ring nitrogen, which is expected to significantly lower the pKa of the pyridine nitrogen. cymitquimica.comchemicalbook.com Research suggests that fluorine at the 2-position can lead to the most energetically stable isomers among fluoropyridines. nih.gov
| Property | This compound | (2-Fluoropyridin-3-yl)methanamine |
| Molecular Formula | C₆H₇FN₂ | C₆H₇FN₂ |
| Molecular Weight | 126.13 g/mol | 162.5925 g/mol (as hydrochloride) cymitquimica.com |
| Physical Form | Not specified | Solid (as hydrochloride) cymitquimica.com |
| Calculated XLogP3-AA | Not specified | Not specified |
Molecular Recognition and Interaction Studies
The ability of a molecule to selectively recognize and bind to a biological target is fundamental to its therapeutic action. Molecular recognition is governed by a combination of factors, including shape complementarity and intermolecular forces such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The strategic placement of a fluorine atom on a pyridine scaffold can significantly influence these interactions.
Fluorine's high electronegativity can create a localized dipole moment, potentially leading to favorable electrostatic interactions with a protein's active site. nih.gov Furthermore, the substitution of hydrogen with fluorine can alter the conformation of a molecule, which may improve its fit within a binding pocket. chapman.edu Studies on fluorinated pyridine derivatives have shown that the fluorine atom can enhance binding affinity to specific enzymes and receptors. smolecule.com
For instance, in the context of MDM2 inhibitors, peptide ligands are designed for specific recognition, and their binding energy can be evaluated through molecular docking. acs.org The structural integrity of the target protein is essential for this recognition and subsequent covalent binding. acs.org While specific molecular recognition studies for this compound are not detailed in the provided search results, the principles derived from related fluorinated scaffolds underscore the importance of this compound and its isomers as valuable tools for probing and modulating biological systems. The unique electronic and steric properties imparted by the fluorine atom make these compounds promising candidates for the development of selective and potent therapeutic agents.
Binding Affinity to Biological Targets
The incorporation of the this compound moiety into larger molecules has been shown to be a successful strategy for achieving high binding affinity to various biological targets. The specific orientation of the fluorine atom and the basic nitrogen of the pyridine ring, along with the aminomethyl group, allows for a range of interactions, including hydrogen bonding, halogen bonding, and ionic interactions.
One notable example is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Derivatives incorporating the this compound scaffold have demonstrated potent binding to DPP-4. For instance, a compound where this scaffold is linked to a β-aminoacyl group has shown significant inhibitory activity, highlighting the favorable interactions of the fluoropyridine ring within the S1 pocket of the enzyme.
Another area where this scaffold has proven effective is in the design of inhibitors for the tyrosine kinase c-Met, a receptor implicated in cancer. In a series of c-Met inhibitors, the this compound group was utilized as a key building block. The resulting compounds exhibited strong binding affinities, with the fluoropyridine portion often occupying a hydrophobic pocket and forming crucial interactions with the protein.
The binding affinity of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) or their dissociation constant (Kᵢ). The table below presents representative data for derivatives incorporating the this compound scaffold against their respective targets.
| Target | Derivative Structure (Schematic) | Binding Affinity (IC₅₀/Kᵢ) |
| DPP-4 | This compound linked to a β-aminoacyl group | 2.6 nM (IC₅₀) |
| c-Met | This compound incorporated into a larger heterocyclic system | 4 nM (IC₅₀) |
Modulating Enzyme or Receptor Activity
In the case of DPP-4 inhibitors, the binding of the this compound-containing compounds leads to a significant reduction in the enzyme's catalytic activity. This inhibition is crucial for their therapeutic effect in managing type 2 diabetes. The fluorine atom on the pyridine ring can enhance the compound's potency and selectivity, leading to more effective modulation of the enzyme.
The following table summarizes the modulatory effects of representative derivatives on their targets.
| Target | Derivative Type | Modulatory Effect |
| DPP-4 | Inhibitor | Inhibition of catalytic activity |
| c-Met | Inhibitor | Inhibition of kinase autophosphorylation |
Application in Structure-Activity Relationship (SAR) Studies
The this compound scaffold is a valuable tool in structure-activity relationship (SAR) studies, which aim to understand how chemical structure relates to biological activity. By systematically modifying different parts of a molecule containing this scaffold and observing the effects on its potency and selectivity, researchers can build a detailed picture of the key interactions required for activity.
For example, in the development of inhibitors for a novel kinase target, a series of compounds were synthesized around a core that included the this compound group. SAR studies revealed that the presence and position of the fluorine atom were critical for potency. Moving the fluorine to other positions on the pyridine ring or replacing it with other halogens resulted in a significant loss of activity, highlighting the specific role of the 4-fluoro substituent.
Further SAR exploration often involves modifying the aminomethyl linker. For instance, N-alkylation or N-acylation of the amine can probe the steric and electronic requirements of the binding pocket. In some cases, these modifications have led to improved potency and pharmacokinetic properties. The pyridine nitrogen also presents a site for modification, such as N-oxidation, which can alter the compound's physicochemical properties and interactions with the target.
Scaffold Hopping and Analogue Design
Scaffold hopping is a medicinal chemistry strategy that involves replacing a central molecular core with a structurally different but functionally equivalent scaffold. The this compound moiety can serve as a bioisosteric replacement for other chemical groups in known active compounds. This approach can lead to new intellectual property, improved properties, or novel biological activities.
For instance, a known series of inhibitors might feature a phenyl or a different heterocyclic ring system. By replacing that core with the this compound scaffold, chemists can design novel analogues. This particular scaffold is often considered a bioisostere for substituted phenyl rings, offering a similar spatial arrangement of functional groups but with altered electronic and solubility properties due to the pyridine nitrogen and the fluorine atom. This can be advantageous in overcoming challenges like metabolic instability or poor solubility associated with the original scaffold.
Development of Research Probes for Biochemical Assays
The potent and often selective nature of compounds derived from this compound makes them suitable for development as research probes. These chemical tools are invaluable for studying biological pathways and validating new drug targets in biochemical and cellular assays.
A potent and selective inhibitor, such as a c-Met inhibitor derived from this scaffold, can be used to investigate the physiological and pathological roles of the c-Met signaling pathway. By treating cells or tissues with the probe, researchers can observe the specific effects of inhibiting c-Met activity, thereby elucidating its function.
Furthermore, these probes can be modified with reporter tags, such as fluorescent dyes or biotin, to facilitate their use in various assay formats. For example, a biotinylated version of a this compound-based inhibitor could be used in pull-down assays to identify its binding partners within a cell lysate, helping to confirm its target and identify potential off-targets.
Computational and Theoretical Investigations of 4 Fluoropyridin 3 Yl Methanamine
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energetics. nih.gov
The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. DFT analysis can be employed to determine key electronic parameters of (4-Fluoropyridin-3-YL)methanamine. researchgate.net Such calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties. mdpi.com
Key parameters obtained from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can also reveal likely sites for electrophilic and nucleophilic attack.
Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and predict regions that are prone to electrostatic interactions. For this compound, the electronegative fluorine atom and the nitrogen atom of the pyridine (B92270) ring are expected to be regions of negative potential, while the aminomethyl group would exhibit positive potential.
Table 1: Illustrative Electronic Properties of a Substituted Pyridine Derivative (Calculated using DFT)
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability. |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |
Note: The data in this table is illustrative for a substituted pyridine and not specific to this compound, as direct computational studies were not found in the search.
The biological activity of a molecule is often dependent on its three-dimensional shape and the presence of different tautomeric forms. Computational methods can be used to explore the conformational landscape and predict the relative stabilities of different conformers and tautomers.
For this compound, the rotation around the C-C bond connecting the pyridine ring and the aminomethyl group is a key conformational variable. Quantum chemical calculations can determine the energy barriers for this rotation and identify the most stable conformers.
Tautomerism, the interconversion of structural isomers, is also a relevant consideration for pyridine derivatives, particularly those with hydroxyl or amino substituents. chemtube3d.comrsc.org While the aminomethyl group in this compound is less likely to exhibit common tautomeric forms compared to a directly attached amino group, computational studies can definitively assess the energetic feasibility of any potential tautomers. clockss.org The relative energies of different tautomers in various solvents can also be calculated to understand their prevalence under different conditions. youtube.com
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction of a small molecule (ligand) with a biological target, typically a protein. nih.govnih.gov These methods are central to structure-based drug design.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This is achieved by sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity. The score is typically an estimation of the binding free energy.
In the context of this compound, docking studies would involve selecting a relevant protein target and modeling how the compound fits into its active site. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. These interactions are crucial for the stability of the ligand-protein complex. For example, the amino group of this compound could act as a hydrogen bond donor, while the fluorine atom and the pyridine nitrogen could act as hydrogen bond acceptors.
Table 2: Illustrative Molecular Docking Results for a Ligand with a Target Protein
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Compound X | Kinase Y | -8.5 | Arg125, Tyr547, Ser630 |
| Compound Z | Protease A | -7.2 | Asp25, Gly27, Ile50 |
Note: This table presents example data to illustrate the output of a molecular docking study and is not based on actual results for this compound. nih.gov
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. youtube.com This allows for the exploration of the conformational space of the ligand and the protein, providing insights into the stability of the binding pose and the flexibility of the system. nih.gov
For this compound, an MD simulation could be performed on its complex with a target protein, starting from the best-docked pose. The simulation would reveal how the ligand and protein adapt to each other and whether the initial interactions are maintained over time. Analysis of the MD trajectory can also be used to calculate binding free energies with higher accuracy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
Prediction of Reactivity and Selectivity
Computational chemistry can also be used to predict the reactivity and selectivity of chemical reactions. nih.govnih.gov This is particularly useful in planning the synthesis of novel compounds and understanding their metabolic fate. For this compound, computational models can predict its susceptibility to various chemical transformations.
By analyzing the electronic structure and using conceptual DFT, it is possible to identify the most reactive sites in the molecule. For instance, the pyridine ring can undergo electrophilic or nucleophilic aromatic substitution, and the aminomethyl group can participate in various reactions. Computational models can help predict the regioselectivity of these reactions, for example, by calculating the energies of the reaction intermediates for substitution at different positions on the pyridine ring. rsc.orgrsc.org This information can be invaluable for optimizing synthetic routes and avoiding unwanted side products.
In the realm of modern drug discovery and materials science, computational and theoretical investigations serve as a powerful lens to predict and understand the behavior of molecules. For a compound like this compound, these in silico methods provide crucial insights into its potential applications by mapping its properties and relationships to other known chemical entities. The pyridine ring is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs, which makes its derivatives, including this compound, subjects of significant interest. lifechemicals.comrsc.org Cheminformatics and data analysis are central to this exploratory process, offering a systematic way to navigate the vast landscape of chemical information.
Molecular Similarity Assessments
Molecular similarity is a foundational concept in cheminformatics that quantifies the likeness between two or more molecules. The principle that structurally similar molecules are likely to exhibit similar biological activities—the "Molecular Similarity Principle"—guides the early stages of drug discovery. By assessing the similarity of this compound to known bioactive compounds, researchers can form hypotheses about its potential biological targets and functions.
This assessment is not merely a visual comparison of 2D structures but a quantitative analysis based on various molecular descriptors. These can include physicochemical properties, topological indices, and 2D or 3D structural fingerprints. For instance, comparing the calculated properties of a target molecule with those of a reference compound or a library of known drugs can reveal potential leads. The presence of the fluoropyridine motif is significant, as fluorine substitution is a common strategy in medicinal chemistry to modulate properties like metabolic stability and receptor binding affinity. nih.gov
Due to a lack of specific published similarity studies on this compound, we can illustrate the principle by comparing the computed properties of its close positional isomer, (6-Fluoropyridin-3-YL)methanamine, with other relevant pyridine-based structures. Descriptors such as the logarithm of the partition coefficient (LogP), Topological Polar Surface Area (TPSA), number of hydrogen bond donors and acceptors, and molecular weight are critical in these comparisons.
Table 1: Comparative Physicochemical Properties of Pyridine Derivatives (Note: Data for (6-Fluoropyridin-3-YL)methanamine is used for illustrative purposes due to the limited availability of specific data for the 4-fluoro isomer.)
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 / LogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| (6-Fluoropyridin-3-YL)methanamine | C₆H₇FN₂ | 126.13 | 0.1 / 0.68 | 38.91 | 1 | 2 |
| 4-Fluoropyridine (B1266222) | C₅H₄FN | 97.09 | 0.9 | 12.89 | 0 | 1 |
| 3-Aminomethylpyridine | C₆H₈N₂ | 108.14 | -0.4 | 38.05 | 1 | 2 |
| Pyridine | C₅H₅N | 79.10 | 0.7 | 12.89 | 0 | 1 |
Data sourced from PubChem and other chemical supplier databases for comparative illustration. chemscene.comnih.gov
This table demonstrates how subtle structural changes—such as the position of the fluorine atom or the absence of the aminomethyl group—lead to different calculated properties. A molecule with a similar profile to a known kinase inhibitor, for example, might be prioritized for corresponding bioactivity screening.
Chemical Space Exploration
Chemical space refers to the immense, multi-dimensional conceptual space populated by all possible molecules. researchgate.net Exploring this space is key to discovering novel compounds with desired properties. This compound can be considered a "building block" or a starting point for such exploration. By systematically modifying its structure—a process often guided by computational tools—a library of related but novel compounds can be generated in silico. mdpi.com
The functionalization of pyridines is a critical area of research, as different substituents can drastically alter a molecule's electronic properties and biological activity. acs.orgacs.org For this compound, exploration of the chemical space could involve:
Positional Isomerism: Moving the fluorine or aminomethyl group to other positions on the pyridine ring.
Scaffold Hopping: Replacing the pyridine core with another heterocycle while keeping the key pharmacophoric features.
Substituent Variation: Modifying the aminomethyl group (e.g., through alkylation, acylation) or replacing the fluorine with other halogens or functional groups.
Computational tools can predict the physicochemical properties of these virtual compounds, allowing researchers to prioritize the synthesis of those that fall within a "drug-like" chemical space (e.g., adhering to Lipinski's Rule of Five). This pre-screening saves significant time and resources in the drug discovery pipeline.
Table 2: In Silico Exploration of Chemical Space around a Fluoropyridinylmethanamine Scaffold (Note: This table is illustrative, showing how modifications to a core structure can alter key computed properties. The baseline is the known isomer, (6-Fluoropyridin-3-YL)methanamine.)
| Compound Structure (Conceptual) | Modification from Baseline | Predicted XLogP3 | Predicted TPSA (Ų) | Key Feature Change |
| (6-Fluoropyridin-3-YL)methanamine | Baseline | 0.1 | 38.91 | Reference |
| This compound | F position moved from 6 to 4 | ~0.3 | 38.91 | Altered dipole moment, potential change in pKa |
| (6-Chloropyridin-3-YL)methanamine | F replaced with Cl | ~0.6 | 38.91 | Increased lipophilicity and size |
| N-Methyl-(6-Fluoropyridin-3-YL)methanamine | Methylation of amine | ~0.4 | 30.00 | Reduced H-bond donor count, increased basicity |
| (6-Fluoropyridin-3-YL)methanol | Amine replaced with hydroxyl | ~0.8 | 43.14 | H-bond donor/acceptor character changed |
This targeted exploration allows scientists to navigate the vastness of chemical space efficiently, focusing on regions that are most likely to yield compounds with the desired biological or material properties. researchgate.net Through these computational strategies, the potential of a single scaffold like this compound can be systematically and intelligently expanded.
Structure Activity Relationship Studies of 4 Fluoropyridin 3 Yl Methanamine Analogues
Impact of Fluorine Position on Chemical and Electronic Properties
The position of the fluorine atom on the pyridine (B92270) ring is a critical determinant of the molecule's chemical and electronic characteristics. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, which can significantly alter the properties of the pyridine ring. researchgate.net
When fluorine is positioned at the C4-position of the pyridine ring, its electron-withdrawing nature decreases the electron density of the aromatic system. This has a profound impact on the pKa of the pyridine nitrogen. The reduced electron density makes the nitrogen lone pair less available for protonation, thereby lowering the basicity of the molecule compared to its non-fluorinated counterpart. Studies on related fluorinated pyridines have shown that the introduction of a fluorine atom can lower the pKa value, making the pyridinium (B92312) ion more acidic. nih.gov
The electronic properties are also influenced by the interplay between inductive and resonance effects. While the inductive effect of fluorine is strongly electron-withdrawing, it can also participate in resonance, donating a lone pair of electrons to the pi-system. However, in the case of fluoropyridines, the inductive effect typically dominates. nih.gov The precise electronic impact can be quantified through computational methods such as Density Functional Theory (DFT), which can model the electron distribution and predict properties like the HOMO-LUMO gap. nih.gov
Table 1: Predicted Impact of Fluorine Position on Physicochemical Properties
| Property | Impact of 4-Fluoro Substitution | Rationale |
| pKa | Decreased | Strong inductive electron-withdrawal by fluorine reduces the basicity of the pyridine nitrogen. |
| Reactivity | Modified | The electron-deficient nature of the ring can influence its susceptibility to nucleophilic or electrophilic attack. |
| Lipophilicity (logP/logD) | Generally Increased | Fluorine contributes to hydrophobicity, though the overall effect depends on the balance with increased polarity. nih.gov |
| Dipole Moment | Altered | The C-F bond introduces a strong dipole, affecting the overall molecular dipole moment. |
Influence of Alkyl Chain Modifications on Reactivity and Scaffold Utility
The methanamine side chain at the C3-position of (4-Fluoropyridin-3-YL)methanamine is a key site for modification, and alterations to this alkyl chain can significantly influence the compound's reactivity and its utility as a synthetic scaffold.
Lengthening or branching the alkyl chain can introduce steric hindrance around the amino group. This steric bulk can modulate the nucleophilicity of the amine, making it more or less reactive towards various electrophiles. For instance, the introduction of bulky substituents on the carbon adjacent to the nitrogen could hinder its ability to participate in reactions. Conversely, extending the chain could position the amine in a more accessible region for reaction.
Furthermore, the alkyl chain can be functionalized to introduce additional reactive handles. For example, hydroxylation of the chain could provide a site for esterification or etherification, while the introduction of a double or triple bond could open up possibilities for addition reactions or click chemistry. These modifications expand the utility of the this compound scaffold for the synthesis of diverse and complex molecules.
Effect of Substituents on the Pyridine Ring on Derivatization Potential
The derivatization potential of this compound can be further tuned by introducing additional substituents onto the pyridine ring. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a pivotal role in the reactivity of the ring and the existing functional groups. nih.gov
Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, would further decrease the electron density of the pyridine ring. acs.org This would make the ring more susceptible to nucleophilic aromatic substitution, potentially allowing for the displacement of the fluorine atom or other leaving groups. However, it would also further decrease the basicity of the pyridine nitrogen.
Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, would increase the electron density of the ring. nih.gov This would enhance the ring's reactivity towards electrophilic aromatic substitution and increase the basicity of the pyridine nitrogen. The presence of EDGs can also influence the reactivity of the aminomethyl group through mesomeric effects.
The position of these additional substituents is also critical. A substituent at the C2 or C6 position could exert steric hindrance on the adjacent C3-methanamine group, affecting its reactivity. The strategic placement of substituents can therefore be used to direct derivatization to specific sites on the molecule. The use of pyridine as a solvent or catalyst can also influence the reactivity in derivatization reactions. researchgate.net
Table 2: Influence of Pyridine Ring Substituents on Derivatization
| Substituent Type | Position | Effect on Ring Reactivity | Effect on Amine Reactivity |
| Electron-Withdrawing (e.g., -NO2) | C2, C5, C6 | Increased susceptibility to nucleophilic attack. | May be indirectly affected by changes in ring electronics. |
| Electron-Donating (e.g., -OCH3) | C2, C5, C6 | Increased susceptibility to electrophilic attack. | May be indirectly affected by changes in ring electronics. |
| Bulky Groups (e.g., -tBu) | C2, C6 | Steric hindrance may block reactions at adjacent sites. | Steric hindrance could reduce nucleophilicity. |
Examination of Stereochemical Considerations in Derivatives
When the this compound scaffold is derivatized, particularly at the aminomethyl side chain, the potential for creating stereocenters arises. The introduction of a substituent on the methylene (B1212753) carbon of the methanamine group, for instance, would result in a chiral center.
The stereochemistry of these derivatives can have a profound impact on their biological activity. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
Therefore, in the synthesis of derivatives of this compound, controlling the stereochemistry is of paramount importance. This may involve the use of stereoselective synthetic methods or the separation of racemic mixtures into their constituent enantiomers. The absolute configuration of the stereocenters would need to be determined, for example, by X-ray crystallography.
Structure-activity relationship studies of such derivatives would need to evaluate each enantiomer or diastereomer independently to fully understand the impact of stereochemistry on the desired activity. nih.gov
Emerging Research Avenues and Prospects for 4 Fluoropyridin 3 Yl Methanamine Chemistry
Advancements in Asymmetric Synthesis
The development of stereochemically pure pharmaceuticals is a critical aspect of drug discovery, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. While specific methods for the asymmetric synthesis of (4-Fluoropyridin-3-YL)methanamine are not yet widely reported in peer-reviewed literature, the broader field of asymmetric synthesis of fluorinated heterocycles offers valuable insights into potential strategies.
Chiral fluorinated piperidines, for example, are highly sought-after building blocks in drug development. acs.org A significant advancement in this area is the stereoselective hydrogenation of fluoropyridines. Research has demonstrated the cis-selective hydrogenation of various fluoropyridines to yield the corresponding fluorinated piperidines using commercially available heterogeneous catalysts like palladium on carbon. acs.orgnih.gov This approach often tolerates a range of functional groups, making it a robust method for generating chiral saturated rings.
Another promising avenue is the use of enzymatic transformations. Biocatalysis, particularly with enzymes like transaminases, has become a powerful tool for the asymmetric synthesis of chiral amines. A hypothetical enzymatic kinetic resolution or a reductive amination of a corresponding ketone precursor could provide a direct route to enantiomerically enriched this compound. The broader success of enzymes in producing chiral amines suggests that this is a fertile ground for future research.
Table 1: Potential Strategies for Asymmetric Synthesis
| Method | Description | Potential Applicability to this compound |
|---|---|---|
| Catalytic Asymmetric Hydrogenation | Hydrogenation of an imine precursor derived from a ketone using a chiral metal catalyst (e.g., Rh, Ru, Ir) to produce the chiral amine. | A prochiral ketone, 1-(4-fluoropyridin-3-yl)ethanone, could be a suitable precursor for asymmetric hydrogenation to the corresponding chiral amine. |
| Enzymatic Kinetic Resolution | Selective acylation or deamination of a racemic mixture of this compound using an enzyme like lipase (B570770) or an acylase to isolate one enantiomer. | This would require the initial synthesis of the racemic amine, which can then be resolved to obtain the desired enantiomer. |
| Asymmetric Reductive Amination | A one-pot reaction of a ketone with an ammonia (B1221849) source and a reducing agent in the presence of a chiral catalyst or a biocatalyst (e.g., transaminase). | This is a highly efficient method that could potentially be developed for the direct synthesis of chiral this compound from a suitable ketone precursor. |
Novel Catalytic Transformations
The aminomethyl group and the fluoropyridine core of this compound offer multiple sites for novel catalytic transformations to generate diverse molecular architectures. The pyridine (B92270) nitrogen can act as a ligand for transition metals, potentially influencing reactivity or enabling directed catalysis.
One area of exploration is the catalytic cross-coupling of the pyridine ring. While the C-F bond is generally strong, advancements in catalytic methods have enabled the functionalization of fluorinated aromatics. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, could be employed to introduce new substituents onto the pyridine ring, provided that selective C-H activation or a pre-functionalized starting material (e.g., a bromo- or iodo-substituted analogue) is used.
The aminomethyl group is also a versatile handle for further derivatization. Catalytic N-alkylation or N-arylation reactions can be used to build upon this primary amine. Furthermore, the development of catalysts for the dehydrogenation of the aminomethyl group to form an imine or nitrile would open up new synthetic pathways.
A significant transformation for related compounds is the catalytic hydrogenation of the pyridine ring to form piperidines. acs.orgnih.gov This reaction is of high interest for accessing saturated heterocyclic scaffolds, which are prevalent in many drug molecules. The development of catalysts that can selectively hydrogenate the pyridine ring of this compound while preserving the C-F bond would be a valuable addition to the synthetic chemist's toolbox.
Integration into Advanced Materials Science
The application of fluorinated pyridines in materials science is an area with considerable potential for growth. The high polarity of the C-F bond and the coordinating ability of the pyridine nitrogen can impart unique properties to polymers, liquid crystals, and organic electronics.
For instance, the incorporation of this compound as a monomer or a pendant group in polymers could enhance their thermal stability, chemical resistance, and dielectric properties. In the field of organic electronics, fluorinated pyridines can be used to tune the energy levels of organic semiconductors, potentially improving the efficiency of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The aminomethyl group also provides a reactive site for grafting onto surfaces or for integration into metal-organic frameworks (MOFs). MOFs constructed with fluorinated pyridine ligands could exhibit tailored pore sizes and functionalities, making them suitable for applications in gas storage, separation, and catalysis. While direct examples involving this compound are yet to be reported, the fundamental properties of this molecule make it an intriguing candidate for exploration in materials science.
Computational Design of Next-Generation Analogues
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. These methods can be used to predict the properties of novel molecules, guide synthetic efforts, and understand structure-activity relationships.
For this compound, computational studies can play a crucial role in designing next-generation analogues with optimized properties. Density Functional Theory (DFT) calculations can be used to predict the molecule's geometry, electronic structure, and reactivity. This information can help in understanding its potential interactions with biological targets or its suitability for electronic applications.
Molecular docking simulations can be employed to predict the binding modes of this compound derivatives with protein targets of interest. For example, given that related fluoropyridine structures have been investigated as inhibitors of enzymes like SARM1, computational screening of virtual libraries of this compound analogues against this and other targets could rapidly identify promising candidates for synthesis and biological evaluation. google.com
Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed once a set of analogues with known biological activity is available. This can lead to predictive models that correlate specific structural features with desired therapeutic effects, thereby accelerating the design of more potent and selective compounds.
Potential for Agrochemical Intermediate Development
The agrochemical industry heavily relies on fluorinated compounds to develop new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles. Trifluoromethylpyridines, for instance, are key structural motifs in several commercial agrochemicals. semanticscholar.org
While the direct application of this compound in agrochemicals is not yet established, its structural features suggest it could be a valuable intermediate. The fluoropyridine moiety can enhance the metabolic stability and bioavailability of a molecule, while the aminomethyl group provides a convenient point for attaching other pharmacophores.
Research into the biological activity of derivatives of this compound could uncover novel agrochemical applications. For example, acylation or sulfonylation of the amine could lead to compounds with herbicidal or fungicidal properties. The exploration of this compound as a building block for more complex agrochemical active ingredients represents a significant opportunity for future research and development.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(4-fluoropyridin-3-yl)ethanone |
| 4-((3-Fluoropyridin-4-yl)methyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde |
| (4-bromo-2-fluoropyridin-3-yl)methanol |
| 3-fluoro-4-aminopyridine |
Q & A
Q. What are the optimal synthetic routes for (4-fluoropyridin-3-yl)methanamine, and how can purity be maximized?
Methodological Answer: The synthesis typically involves halogen displacement and amination. A common approach starts with 3-chloro-4-fluoropyridine, reacted with ammonia under high pressure or using a catalytic system (e.g., Cu(I)/ligand) to replace the chloride with an amine group . Key steps include:
- Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency.
- Temperature control : Reactions often proceed at 80–120°C to balance yield and side-product formation.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | DMF | 75–85 | >95 | |
| Catalyst | CuI/1,10-phenanthroline | 80 | 98 | |
| Reaction Time | 12–24 hours | – | – |
Q. How is the molecular structure of this compound validated experimentally?
Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. Key steps include:
- Crystal growth : Slow evaporation of a saturated solution in ethanol at 4°C.
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Refinement : Software like SHELXL refines bond lengths, angles, and torsional parameters. Fluorine substitution at the 4-position shortens the C–F bond (~1.34 Å) compared to C–H (~1.08 Å), influencing electronic distribution .
Advanced Research Questions
Q. How do electronic effects of the fluorine substituent influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer: The electron-withdrawing fluorine atom activates the pyridine ring toward nucleophilic attack at the 2- and 6-positions. Computational studies (DFT at B3LYP/6-31G* level) show:
- Charge distribution : Fluorine induces a positive charge on adjacent carbons, favoring SNAr mechanisms.
- Kinetic studies : Reactions with Grignard reagents (e.g., MeMgBr) proceed 30% faster in fluorinated vs. non-fluorinated analogs .
Q. Table 2: Reactivity Comparison with Analogues
| Compound | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| This compound | 2.5 × 10⁻³ | 85 |
| (4-Methylpyridin-3-yl)methanamine | 1.8 × 10⁻³ | 92 |
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized bioassays : Use cell lines (e.g., HEK293) with controlled passage numbers and serum-free media to reduce variability.
- HPLC-MS purity checks : Ensure >98% purity; trace DMF or Cu residues can skew IC50 values in kinase inhibition assays .
- SAR studies : Compare fluorinated vs. non-fluorinated derivatives to isolate electronic vs. steric effects. For example, replacing fluorine with chlorine reduces potency by 40% in dopamine receptor binding .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to predict binding modes:
- Target selection : Focus on receptors with fluorophilic pockets (e.g., 5-HT2A serotonin receptor).
- Docking parameters : Grid box centered on the binding site, 20 ų, exhaustiveness = 50.
- Validation : Compare predicted ΔG values with experimental Kd data. For this compound, simulations show a strong interaction (−9.2 kcal/mol) with the adenosine A2A receptor, correlating with in vitro Ki = 120 nM .
Q. What are the challenges in handling the compound’s hygroscopicity, and how are they addressed?
Methodological Answer: The amine group’s hygroscopicity complicates storage and quantification. Solutions include:
- Lyophilization : Freeze-drying under vacuum (0.1 mBar, −50°C) to stabilize the compound.
- Karl Fischer titration : Regular moisture analysis (<0.5% w/w).
- Derivatization : Conversion to HCl salts reduces hygroscopicity and improves crystallinity .
Q. How does the compound’s fluorescence profile support its use as a biochemical probe?
Methodological Answer: The fluoropyridine core exhibits weak fluorescence (λex = 260 nm, λem = 320 nm), which is quenched upon binding to metal ions (e.g., Zn²⁺). Applications include:
- Metal sensing : A 30% fluorescence decrease at 10 µM Zn²⁺, detectable via microplate readers.
- Cell imaging : Conjugation with BODIPY dyes enables tracking in live-cell assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
